
2(3H)-Benzoxazolimine, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolimine, 3-methyl- is a chemical compound with the molecular formula C8H8N2O. It is a heterocyclic compound that has been studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2(3H)-Benzoxazolimine, 3-methyl- is not fully understood. However, research has shown that it may inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Research has shown that 2(3H)-Benzoxazolimine, 3-methyl- has a number of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, as well as cytotoxic effects on cancer cells. Additionally, it has been shown to have antioxidant properties, making it a potential candidate for the development of new antioxidants.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2(3H)-Benzoxazolimine, 3-methyl- in lab experiments is that it has been shown to have a high degree of selectivity towards fungal and bacterial cells, as well as cancer cells. Additionally, it has a relatively low toxicity profile, making it a potential candidate for the development of new drugs. However, one of the limitations of using 2(3H)-Benzoxazolimine, 3-methyl- in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use.
Future Directions
There are a number of future directions that could be explored in the study of 2(3H)-Benzoxazolimine, 3-methyl-. One potential direction is the development of new antimicrobial agents based on the structure of 2(3H)-Benzoxazolimine, 3-methyl-. Additionally, further research could be conducted on the mechanism of action of 2(3H)-Benzoxazolimine, 3-methyl-, in order to optimize its use in the treatment of cancer. Finally, research could be conducted on the potential use of 2(3H)-Benzoxazolimine, 3-methyl- as an antioxidant.
Conclusion
In conclusion, 2(3H)-Benzoxazolimine, 3-methyl- is a chemical compound that has potential applications in scientific research. Its antifungal, antibacterial, and cytotoxic properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its use in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 2(3H)-Benzoxazolimine, 3-methyl- involves the reaction of 3-methyl-2-aminophenol with phosgene in the presence of triethylamine. This reaction results in the formation of 2(3H)-Benzoxazolimine, 3-methyl-. The yield of this reaction is typically around 60-70%.
Scientific Research Applications
2(3H)-Benzoxazolimine, 3-methyl- has been studied for its potential applications in scientific research. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use in the treatment of cancer. Research has shown that 2(3H)-Benzoxazolimine, 3-methyl- has cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
18034-93-0 |
|---|---|
Product Name |
2(3H)-Benzoxazolimine, 3-methyl- |
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1,3-benzoxazol-2-imine |
InChI |
InChI=1S/C8H8N2O/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3 |
InChI Key |
LXZKSEUVWWUPQR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2OC1=N |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=N |
synonyms |
3-Methylbenzoxazol-2(3H)-imine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
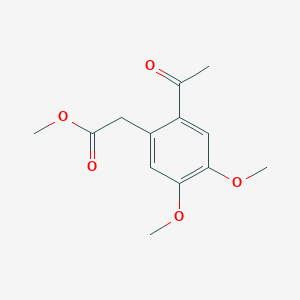

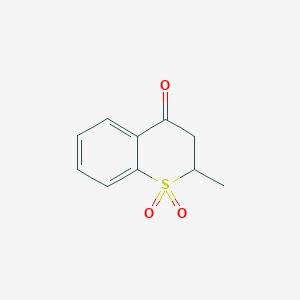
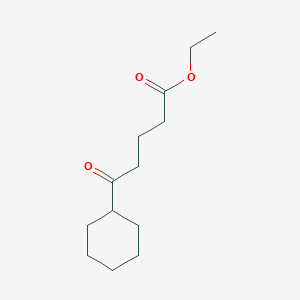
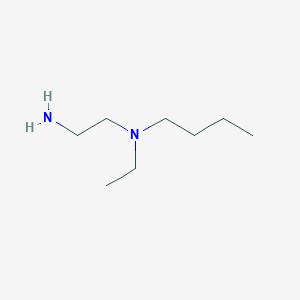
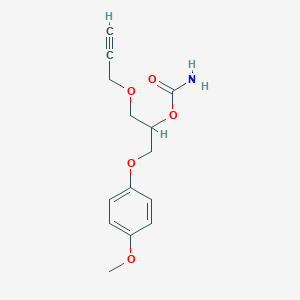

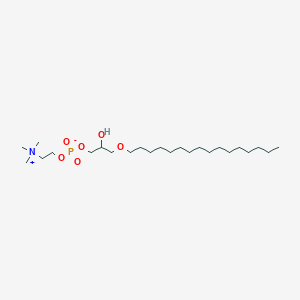
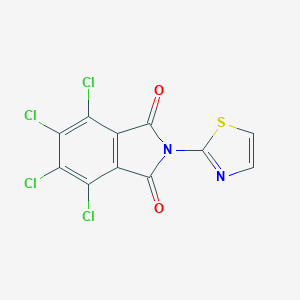
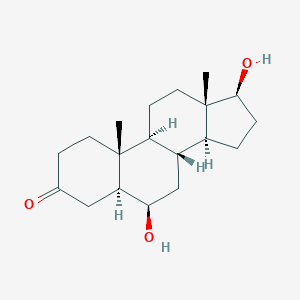
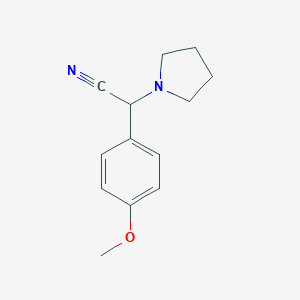

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)